Euphol acetate

Description

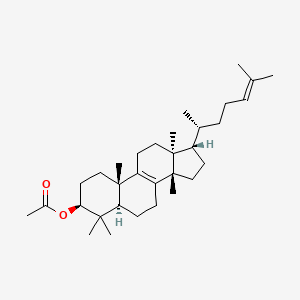

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPPJGMMIYJVBR-KMDRULEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of euphol acetate?

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of euphol acetate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural triterpenoid. This document details experimental protocols for its isolation and characterization and summarizes its known biological effects, with a focus on its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid belonging to the euphane family. It is the 3-acetyl derivative of euphol. The chemical structure and key identifiers of this compound are presented below.

Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | [(5R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | [] |

| Molecular Formula | C₃₂H₅₂O₂ | [2] |

| Molecular Weight | 468.8 g/mol | [2] |

| CAS Number | 13879-04-4 | [2] |

| SMILES String | CC(=O)O[C@H]1CC[C@]2(C)--INVALID-LINK--CC[C@H]3[C@]2(C)C=C[C@H]4[C@@]3(C)CC--INVALID-LINK----INVALID-LINK--CCCC(=C)C |

Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Cream solid | [2][3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [2][3] |

| Purity (commercial) | >95% by HPLC | [2] |

| Storage | -20°C for long-term storage | [2] |

Experimental Protocols

Extraction and Isolation of this compound from Euphorbia tirucalli

A detailed protocol for the extraction and isolation of this compound from the latex of Euphorbia tirucalli is described below. This method yields high-purity crystals of the compound.

Workflow for Extraction and Isolation of this compound

References

A Technical Guide to the Natural Sources and Extraction of Euphol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol acetate, a tetracyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities, which are often inferred from the well-documented anti-inflammatory and anti-tumor properties of its parent compound, euphol.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways associated with the biological activities of its parent compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in plants of the Euphorbiaceae family, a large and diverse family of flowering plants. The latex of these plants is a particularly rich source of various triterpenoids, including euphol and its acetylated form.[1]

Table 1: Natural Sources of Euphol and this compound

| Plant Species | Family | Plant Part | Compound Identified | Notes |

| Euphorbia tirucalli | Euphorbiaceae | Latex | Euphol, this compound | Commonly known as the pencil cactus; the latex is a well-documented source.[2] |

| Euphorbia broteri | Euphorbiaceae | Latex | This compound | Isolated as a triterpene from the latex.[1] |

| Euphorbia antiquorum | Euphorbiaceae | Latex | Euphol | The latex is extracted sequentially with various solvents to isolate euphol. |

| Camellia sasanqua Thunb. | Theaceae | Seeds | This compound | Isolated from the nonsaponifiable lipid fraction of the seed oil. |

While direct quantitative comparisons of this compound yields from different species are scarce in the literature, one study reported the isolation of 3.5 grams of this compound from the sap of Euphorbia tirucalli, although the initial quantity of sap was not specified.[3] To provide a broader context for expected yields of similar compounds from plant sources, the following table summarizes the yields of other triterpenoid acetates.

Table 2: Yields of Various Triterpenoid Acetates from Plant Sources

| Plant Species | Triterpenoid Acetate | Plant Part | Extraction Method | Yield | Reference |

| Mikania cordifolia | α-Amyrin acetate | Leaves | Dichloromethane extraction | 19.09% of total triterpenoids | [4] |

| Mikania cordifolia | Lupeol acetate | Leaves | Dichloromethane extraction | 15.71% of total triterpenoids | [4] |

| Various | α- and β-amyrinyl acetates, lupeyl acetate | Sediments (from plant detritus) | Solvent extraction | Not specified | [5] |

Experimental Protocols: Extraction and Purification of this compound

The following is a generalized, multi-step protocol for the extraction and purification of this compound from plant latex, synthesized from various reported methodologies.

Latex Collection and Initial Extraction

-

Objective: To collect the latex and perform an initial solvent extraction to obtain a crude extract containing triterpenoids.

-

Materials:

-

Fresh latex from a Euphorbia species (e.g., E. tirucalli)

-

Solvents: n-hexane, methanol, or ethanol

-

Beakers and flasks

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

-

Protocol:

-

Fresh latex is collected by making incisions in the plant stem and collecting the exudate in a clean container.

-

The collected latex is then mixed with a non-polar solvent such as n-hexane or a polar solvent like methanol or ethanol at a ratio of approximately 1:3 (latex:solvent, v/v).

-

The mixture is subjected to ultrasonication for about 10-15 minutes to ensure thorough mixing and dissolution of the target compounds.

-

The mixture is then centrifuged at approximately 5000 rpm for 15-20 minutes to separate the insoluble rubber and other debris.

-

The supernatant, containing the dissolved triterpenoids, is carefully decanted.

-

The solvent is removed from the supernatant under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning

-

Objective: To partition the crude extract between immiscible solvents to separate compounds based on their polarity.

-

Materials:

-

Crude extract from Step 1

-

Solvents: n-hexane, butanol, water

-

Separatory funnel

-

-

Protocol:

-

The crude extract is dissolved in a mixture of n-hexane and water.

-

The solution is transferred to a separatory funnel and shaken vigorously.

-

The layers are allowed to separate. The n-hexane layer will contain the more non-polar compounds, including this compound.

-

The aqueous layer is discarded, and the n-hexane layer is collected.

-

The n-hexane extract is then partitioned against a more polar solvent like n-butanol to further refine the separation. The butanol fraction, containing the more lipophilic compounds, is collected.[3]

-

The solvent from the desired fraction is removed using a rotary evaporator.

-

Column Chromatography

-

Objective: To separate the components of the partitioned extract based on their differential adsorption to a stationary phase.

-

Materials:

-

Concentrated extract from Step 2

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Elution solvents: n-hexane, ethyl acetate (in varying ratios)

-

Collection tubes

-

-

Protocol:

-

A slurry of silica gel in n-hexane is prepared and packed into a chromatography column.

-

The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected in separate tubes.

-

The composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled. This compound, being relatively non-polar, is expected to elute in the fractions with a high n-hexane content.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: For final purification of this compound to a high degree of purity.

-

Materials:

-

Pooled fractions from column chromatography

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Acetonitrile and water (e.g., 95:5 v/v)

-

HPLC vials

-

-

Protocol:

-

The pooled fractions containing this compound are concentrated and dissolved in the mobile phase.

-

The sample is filtered through a 0.45 µm syringe filter.

-

The sample is injected into the HPLC system.

-

The separation is performed using an isocratic mobile phase of acetonitrile and water.

-

The elution of compounds is monitored using a UV detector.

-

The peak corresponding to this compound is collected.

-

The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and Mass Spectrometry.

-

Signaling Pathways Modulated by Euphol

While research specifically on this compound is limited, the biological activities of its parent compound, euphol, have been studied more extensively. Euphol has been shown to modulate key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Euphol has been demonstrated to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, euphol prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by euphol.

Modulation of the PKC/ERK1/2 Signaling Pathway

Protein Kinase C (PKC) and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of a signaling cascade that regulates cellular processes such as proliferation and differentiation. Euphol has been shown to interfere with this pathway, particularly in the context of inflammation. It is suggested that euphol can inhibit the activation of PKC, which in turn prevents the downstream phosphorylation and activation of the Raf-MEK-ERK cascade. This leads to a reduction in the expression of inflammatory mediators.

Caption: Modulation of the PKC/ERK1/2 signaling pathway by euphol.

Experimental Workflow

The overall process for the isolation and characterization of this compound from its natural sources can be summarized in the following workflow.

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its primary natural sources within the Euphorbiaceae family and a detailed, generalized protocol for its extraction and purification. Furthermore, the elucidation of the inhibitory effects of its parent compound, euphol, on the NF-κB and PKC/ERK1/2 signaling pathways provides a foundation for understanding the potential mechanisms of action of this compound. The methodologies and information presented here are intended to facilitate further research into this intriguing triterpenoid and accelerate its potential development as a therapeutic agent.

References

- 1. toku-e.com [toku-e.com]

- 2. Euphorbia tirucalli [prota.prota4u.org]

- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 5. Occurrence and sources of triterpenoid methyl ethers and acetates in sediments of the cross-river system, southeast Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Euphol

Abstract: Euphol, a tetracyclic triterpene alcohol primarily isolated from plants of the Euphorbia genus, has demonstrated significant anti-inflammatory activities in a variety of preclinical models.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This document provides a comprehensive technical overview of the anti-inflammatory properties of euphol, summarizing quantitative data from key studies, detailing experimental protocols, and visualizing the molecular mechanisms and workflows. While this guide focuses on euphol, it is important to note that its acetylated form, euphol acetate, is also found in nature, though the bulk of anti-inflammatory research has centered on the parent compound, euphol.[5][6]

Molecular Mechanisms of Action

Euphol exerts its anti-inflammatory effects by intervening at critical points in pro-inflammatory signaling cascades. The primary mechanisms involve the inhibition of the PKC/ERK and NF-κB pathways, which are central regulators of inflammatory gene expression.

In models of skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of Protein Kinase C (PKC), euphol has been shown to be an effective inhibitor.[7][8] By preventing the activation of PKC isozymes, particularly PKCα and PKCδ, euphol blocks the downstream phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[7] This, in turn, suppresses the upregulation of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[7]

The NF-κB signaling pathway is fundamental to the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[9] Euphol has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby blocking the expression of NF-κB target genes.[3][9] This mechanism is central to its efficacy in models of colitis and macrophage activation.[3][8]

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]

- 4. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. glpbio.com [glpbio.com]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]

- 9. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer and Cytotoxic Effects of Euphol

Disclaimer: This technical guide focuses on the anticancer and cytotoxic effects of euphol . While the initial request specified euphol acetate, a thorough review of existing scientific literature reveals a significant lack of in-depth data, including quantitative analyses, detailed experimental protocols, and elucidated signaling pathways specifically for this compound.[1] In contrast, its parent compound, euphol, has been more extensively studied. This guide synthesizes the available information on euphol to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Euphol and its Anticancer Potential

Euphol is a tetracyclic triterpene alcohol found in the sap of various plants, notably from the Euphorbia genus.[2][3] Traditional medicine has utilized extracts from these plants for treating various ailments, including cancer.[2][4][5] Modern scientific investigation has focused on euphol as the main bioactive constituent, revealing its anti-inflammatory, antiviral, and significant anticancer properties.[2][3] Euphol has demonstrated cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the pancreas, esophagus, colon, prostate, and glioblastoma.[6][7][8] Its mechanisms of action involve the induction of apoptosis, autophagy, and the modulation of key signaling pathways implicated in cancer progression.[9][10][11]

Quantitative Cytotoxic Activity of Euphol

Euphol exhibits a dose- and time-dependent cytotoxic effect across numerous cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50) values vary, indicating a heterogeneous response among different cancer types.

| Tumor Type | Cell Line | IC50 (µM) | Reference |

| Glioblastoma | U87-MG | 28.24 ± 0.232 | [5] |

| U373 | 30.48 ± 3.514 | [5] | |

| U251 | 23.32 ± 2.177 | [5] | |

| GAMG | 8.473 ± 1.911 | [5] | |

| SW1088 | 27.41 ± 1.87 | [5] | |

| SW1783 | 19.62 ± 1.422 | [5] | |

| SNB19 | 34.41 ± 0.943 | [5] | |

| RES186 (Pediatric) | 16.7 ± 3.722 | [5] | |

| C6 | 38.84 | [9] | |

| Prostate Cancer | PC-3 | 21.33 | [9] |

| Breast Cancer | T47D | 38.89 ± 9.27 | [7] |

| MDA-MB-231 | 9.08 ± 0.87 | [7] | |

| BT20 | 8.96 ± 2.92 | [7] | |

| Colon Cancer | SW480 | 5.79 ± 0.05 | [7] |

| HCT15 | 5.47 ± 0.81 | [7] | |

| Pancreatic Cancer | Mia-Pa-Ca-2 | Not specified | [7] |

| Panc-1 | Not specified | [7] | |

| Head and Neck | HN13 | 8.89 ± 6.53 | [7] |

| SCC25 | 6.65 ± 3.54 | [7] |

Key Signaling Pathways Modulated by Euphol

Euphol exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.

Apoptosis Induction

Euphol is a potent inducer of apoptosis in various cancer cells. In gastric cancer cells, it upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3. In glioblastoma and prostate cancer cells, euphol-induced apoptosis is confirmed by elevated caspase-3/7 activity.[9][11]

Euphol-induced apoptotic pathway.

MAP Kinase (ERK) and PI3K/Akt Pathways

The effect of euphol on the ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation, appears to be cell-type specific.

-

In U87 MG glioblastoma cells , euphol-induced apoptosis is associated with a significant inhibition of both the MAP kinase/Erk1/2 and PI3K/Akt signaling pathways.[11][12]

-

In C6 glioblastoma cells , conversely, apoptosis is correlated with a sustained activation of Erk1/2.[11][12]

-

In PC-3 prostate cancer cells , euphol has minimal to no effect on Erk1/2 and only transiently increases Akt activity, suggesting other signaling pathways are involved in its cytotoxic effect in these cells.[9][13]

Cell-specific effects of euphol on signaling pathways.

Autophagy Induction

In glioblastoma cells, euphol has been shown to induce autophagy-associated cell death. This is evidenced by an increased expression of the autophagy-associated protein LC3-II and the formation of acidic vesicular organelles.[10] The potentiation of euphol's cytotoxicity by Bafilomycin A1, an autophagy inhibitor, further supports this mechanism.[10]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anticancer effects of euphol.

Cytotoxicity Assays (MTS/XTT)

These colorimetric assays are used to assess cell viability and proliferation.

-

Principle: Living cells reduce a tetrazolium salt (MTS or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Plating: Seed cancer cells (e.g., 5x10³ cells/well) in 96-well plates and incubate overnight for attachment.[7]

-

Serum Starvation: Synchronize cells by incubating in a low-serum medium (e.g., 0.5% FBS) for 24 hours.[7]

-

Treatment: Treat cells with increasing concentrations of euphol (or vehicle control, e.g., 1% DMSO) and incubate for a specified period (e.g., 72 hours).[7]

-

Reagent Addition: Add MTS or XTT reagent to each well and incubate for 2-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]

-

Data Analysis: Express results as a percentage of the vehicle-treated control cells to determine cell viability and calculate IC50 values.[7]

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[14]

-

Protocol Outline:

-

Cell Collection: Collect both adherent and floating cells after treatment with euphol.[14][15]

-

Washing: Wash cells with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[14]

-

Workflow for Annexin V/PI apoptosis assay.

Western Immunoblot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

Protocol Outline:

-

Cell Lysis: Lyse euphol-treated and control cells in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-Akt, anti-caspase-3).[9][16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[3]

-

In Vivo Anticancer Activity

Preliminary in vivo studies have shown that euphol possesses antitumoral and antiangiogenic activity.[10] In an ascitic Ehrlich tumor model, treatment with a hydroalcoholic extract of E. tirucalli (of which euphol is the main component) led to higher animal survival.[2] Furthermore, in the chicken chorioallantoic membrane (CAM) assay, euphol demonstrated both antitumoral and antiangiogenic effects.[10]

Conclusion and Future Directions

Euphol has emerged as a promising natural compound with potent anticancer and cytotoxic properties against a wide range of cancer cell lines. Its multifaceted mechanism of action, involving the induction of apoptosis and autophagy through the modulation of key signaling pathways like ERK and PI3K/Akt, makes it an attractive candidate for further drug development. Importantly, euphol has also shown synergistic effects when combined with conventional chemotherapy agents like gemcitabine, paclitaxel, and temozolomide, suggesting its potential use in combination therapies.[6][8][10]

Future research should focus on:

-

Comprehensive in vivo studies in various cancer models to validate its efficacy and safety.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.[17]

-

Elucidation of its mechanism of action in cancer types where the signaling pathways are not yet fully understood.

-

Investigation into the specific anticancer properties of euphol derivatives, such as this compound, to explore potential improvements in efficacy or drug-like properties.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]

- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells [journal.waocp.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies and applications of euphol acetate.

An In-Depth Technical Guide to the In Vitro Studies and Applications of Euphol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphol, a tetracyclic triterpene alcohol primarily isolated from the latex of Euphorbia species, has garnered significant scientific interest for its diverse pharmacological activities. Its acetate ester, euphol acetate, is often involved in the initial extraction and purification process. This technical guide provides a comprehensive overview of the extensive in vitro research conducted on euphol, focusing on its anti-cancer, anti-inflammatory, and immunomodulatory properties. The document details the cytotoxic effects against a wide array of human cancer cell lines, elucidates the underlying molecular mechanisms and signaling pathways, and provides detailed experimental protocols for key assays. All quantitative data are summarized in structured tables for comparative analysis, and complex biological processes and experimental workflows are visualized through diagrams generated using the DOT language. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of euphol.

Introduction

Euphol is a prominent tetracyclic triterpenoid found in various plants, most notably within the Euphorbiaceae family.[1] While often extracted as this compound, the majority of in vitro pharmacological studies have focused on its alcohol form, euphol.[2] This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, and significant anti-cancer properties.[1][2] In vitro studies have been pivotal in uncovering euphol's potential as a therapeutic agent, revealing its ability to induce cell death, inhibit proliferation, and modulate key signaling pathways in cancer cells.[2][3][4] This guide synthesizes the current knowledge from in vitro investigations to provide a detailed technical resource for the scientific community.

In Vitro Anti-Cancer Activity of Euphol

Euphol exhibits potent cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines. Its efficacy has been demonstrated to be both dose- and time-dependent.[5][6]

Cytotoxic Effects

Extensive screening of euphol against numerous cancer cell lines has established its broad-spectrum cytotoxic activity. The half-maximal inhibitory concentration (IC50) values vary, indicating a heterogeneous response among different tumor types.[2][5][7] Pancreatic and esophageal cancer cells have shown particular sensitivity.[2][7][8]

Table 1: Cytotoxicity of Euphol (IC50) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pancreatic Carcinoma (various) | Pancreatic | 6.84 | [2][7] |

| Esophageal Squamous Cell (various) | Esophageal | 11.08 | [2][7] |

| HRT-18 | Colorectal | 70.8 | [9] |

| T47D | Breast | 38.89 | [2] |

| C6 | Glioblastoma | Not specified (dose-dependent decrease) | [3] |

| U87 MG | Glioblastoma | Not specified (dose-dependent decrease) | [3] |

| PC-3 | Prostate | Not specified (dose-dependent decrease) | [3] |

| Gastric Cancer (CS12) | Gastric | 49.6 (µg/ml) | [2] |

| Gastric Cancer (AGS) | Gastric | 14.7 (µg/ml) | [2] |

| Gastric Cancer (MKN45) | Gastric | 14.4 (µg/ml) |[2] |

Note: The IC50 range across 73 human cancer cell lines was reported to be 1.41–38.89 µM.[2][7]

Effects on Cancer Cell Proliferation, Motility, and Colony Formation

Beyond direct cytotoxicity, euphol effectively inhibits key processes involved in tumor progression.

-

Proliferation: Euphol has been shown to inhibit the proliferation of pancreatic and breast cancer cells.[2][10]

-

Motility: In wound healing assays, euphol significantly inhibits the migration of pancreatic cancer cells (Mia-Pa-Ca-2).[2][8]

-

Colony Formation: The ability of cancer cells to form colonies in an anchorage-independent manner, a hallmark of tumorigenicity, is markedly reduced by euphol treatment in pancreatic cancer cells.[2][8]

-

Synergistic Effects: Euphol demonstrates synergistic interactions with standard chemotherapeutic agents. It enhances the efficacy of gemcitabine in pancreatic cell lines and paclitaxel in esophageal cell lines.[2][7][8] In glioblastoma cells, it acts synergistically with temozolomide.[4]

Mechanisms of Action

Euphol exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest, which are orchestrated by the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism of euphol-induced cytotoxicity. In human gastric cancer cells, euphol treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial function and activates caspase-3, a key executioner caspase in the apoptotic cascade.[11] Similarly, in glioblastoma and prostate cancer cells, euphol induces apoptosis, as evidenced by elevated caspase-3/7 activity.[3][12]

Induction of Autophagy

In glioblastoma cells, euphol has been found to induce autophagy-associated cell death.[4] This is characterized by a significant increase in the expression of the autophagy-associated protein LC3-II and the formation of acidic vesicular organelles.[4] The potentiation of euphol's cytotoxicity by Bafilomycin A1, an autophagy inhibitor, further supports the role of autophagy in its mechanism of action.[4]

Cell Cycle Arrest

Euphol can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In T47D human breast cancer cells, euphol treatment causes an accumulation of cells in the G1 phase.[10] This G1 arrest is associated with:

-

Downregulation of Cyclin D1: A key protein for G1 phase progression.[10]

-

Hypophosphorylation of Retinoblastoma protein (Rb). [10]

-

Downregulation of Cyclin-Dependent Kinase 2 (CDK2). [10]

-

Upregulation of CDK inhibitors p21 and p27. [10]

The subsequent reduction in cyclin A and B1 levels corresponds to a decreased population of cells in the S and G2/M phases, respectively.[10]

Caption: Euphol-induced G1 cell cycle arrest pathway in breast cancer cells.

Signaling Pathways Modulated by Euphol

Euphol's biological effects are mediated through its interaction with several key intracellular signaling pathways that regulate cell survival, proliferation, and death.

MAP Kinase/ERK1/2 Pathway

The role of the Extracellular signal-Regulated Kinase (ERK1/2) pathway in euphol's mechanism is cell-type specific.

-

Pro-apoptotic Role: In gastric cancer cells, euphol induces apoptosis by upregulating ERK signaling.[8][11] The inhibition of ERK1/2 activation with the specific inhibitor PD98059 was shown to reverse the pro-apoptotic effects of euphol, confirming the pathway's critical role.[11]

-

Anti-survival Role: In U87 MG glioblastoma cells, euphol-induced apoptosis is correlated with a significant inhibition of the MAP kinase/ERK1/2 pathway.[3][12]

-

Pro-survival Role: Conversely, in C6 glioblastoma cells, apoptosis was associated with a long-lasting activation of ERK1/2.[3][12]

PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial signaling cascade for cell survival and proliferation. In U87 glioblastoma cells, euphol's apoptotic effect is linked to a significant inhibition of this pathway.[3] However, in PC-3 prostate cancer cells, euphol had limited to no effect on Akt activity.[3][12]

Caption: Cell-type specific modulation of ERK and PI3K/Akt pathways by euphol.

TGF-β Signaling

Euphol can suppress Transforming Growth Factor-beta (TGF-β) signaling.[13] It achieves this by inducing the movement and subsequent degradation of TGF-β receptors within lipid-raft microdomains of the cell membrane.[13] By disrupting this pathway, which is often implicated in tumor migration and metastasis, euphol may inhibit cancer progression.[13][14]

In Vitro Anti-inflammatory and Immunomodulatory Effects

Euphol also possesses significant anti-inflammatory and immunomodulatory properties, which are being explored for the treatment of inflammatory diseases.

-

Inhibition of Inflammatory Mediators: Euphol inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1] It also reduces the upregulation of cyclooxygenase-2 (COX-2) and the activation of protein kinase C (PKC).

-

Modulation of Complement System: In vitro assays show that euphol has a dual effect on the complement system. It increases the activation of the classical pathway (CP) while inhibiting the alternative (AP) and lectin (LP) pathways.[9]

-

Inhibition of Neutrophil Chemotaxis: Euphol strongly inhibits neutrophil migration, a critical step in the inflammatory cascade, with an 84% inhibition observed at a concentration of 292.9 µM in a Boyden's chamber assay.[9]

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro experiments used to characterize the activity of euphol.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of euphol (and a vehicle control, e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add Cell Titer 96 Aqueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a typical MTS cell viability assay.

Western Immunoblot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into signaling pathway modulation.

-

Protein Extraction: Treat cells with euphol for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Akt, Bcl-2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on cell motility.

-

Create Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

-

Create Wound: Use a sterile pipette tip to create a uniform "scratch" or wound in the monolayer.

-

Treatment: Wash with PBS to remove dislodged cells and add fresh media containing euphol or a vehicle control.

-

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48, 72 hours).

-

Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area to determine the rate of cell migration.[8]

Conclusion and Future Directions

The in vitro evidence overwhelmingly supports euphol as a potent and promising anti-cancer agent with a multifaceted mechanism of action. It demonstrates broad cytotoxicity, inhibits critical cancer progression phenotypes, and modulates key signaling pathways such as ERK1/2 and PI3K/Akt in a cell-type-specific manner. Furthermore, its anti-inflammatory and immunomodulatory activities suggest a wider therapeutic potential.

Future in vitro research should focus on:

-

Directly comparing the activity of euphol versus this compound to understand any functional differences.

-

Expanding the investigation into other cancer types and exploring potential resistance mechanisms.

-

Utilizing advanced in vitro models, such as 3D spheroids and organoids, to better mimic the tumor microenvironment.

-

Conducting comprehensive proteomic and transcriptomic analyses to identify novel molecular targets and pathways.

This foundational in vitro data provides a strong rationale for advancing euphol and its derivatives into preclinical and clinical development as a novel therapeutic strategy for cancer and inflammatory diseases.

References

- 1. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]

- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]

- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Euphol arrests breast cancer cells at the G1 phase through the modulation of cyclin D1, p21 and p27 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells [journal.waocp.org]

- 13. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Euphol and Euphol Acetate: A Comparative Analysis for Researchers and Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive comparison of euphol and its acetate ester, euphol acetate, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds.

Core Differences: Euphol vs. This compound

Euphol is a tetracyclic triterpene alcohol with a wide range of documented pharmacological activities.[1] this compound is the acetylated form of euphol, where the hydroxyl group at the C-3 position is esterified with an acetyl group. This structural modification, the addition of an acetyl group, alters the polarity and potentially the bioavailability and biological activity of the parent compound, euphol.

While extensive research has been conducted on euphol, there is comparatively limited published data on the biological activities of this compound.[2][3] The primary role of this compound in the literature is often as an intermediate in the isolation and purification of euphol from natural sources.[4][5] Crude plant extracts are often acetylated to facilitate the separation of triterpene alcohols; the resulting this compound is then purified and deacetylated to yield pure euphol.[6]

Tabular Summary of Key Properties

To facilitate a clear comparison, the following tables summarize the known quantitative data for euphol and this compound.

Table 1: Physicochemical Properties

| Property | Euphol | This compound |

| Molecular Formula | C₃₀H₅₀O | C₃₂H₅₂O₂ |

| Molecular Weight | 426.72 g/mol | 468.75 g/mol |

| Melting Point | 114-117 °C | Not available |

| Solubility | Soluble in DMSO, methanol, ethanol | Soluble in ethanol, methanol, DMF, DMSO[3] |

Table 2: Summary of Reported Biological Activities

| Biological Activity | Euphol | This compound |

| Anti-inflammatory | Yes[1][6] | Limited data, but euphol's activity is noted in sources discussing the acetate[2][3] |

| Anticancer/Cytotoxic | Yes[4][6][7][8][9] | Limited data available[4] |

| Immunomodulatory | Yes | Not reported |

| Antiviral | Yes[1] | Not reported |

| Molluscicidal | Low activity[1][10] | Low activity[1][10] |

| OATP1B1/OATP1B3 Inhibition | Not reported | Yes[11] |

Table 3: IC₅₀ Values of Euphol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Pancreatic Carcinoma | Pancreas | 6.84[4][7] |

| Esophageal Squamous Cell | Esophagus | 11.08[4][7] |

| Various Cancer Cell Lines | Multiple | 1.41 - 38.89[4][7] |

| Glioblastoma | Brain | Concentration-dependent cytotoxicity observed[6] |

Signaling Pathways Modulated by Euphol

Euphol has been shown to modulate several key signaling pathways implicated in inflammation and cancer.

-

NF-κB Pathway: Euphol exhibits anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[1][12]

-

ERK Pathway: In the context of cancer, euphol's effects on the Extracellular signal-regulated kinase (ERK) pathway appear to be cell-type specific, in some cases inducing apoptosis through ERK activation.

-

TGF-β Pathway: Euphol can suppress Transforming Growth Factor-beta (TGF-β) signaling, which is involved in tumor progression and metastasis.[1]

Figure 1: Simplified overview of signaling pathways modulated by euphol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of euphol and related compounds.

Isolation and Purification of Euphol from Euphorbia tirucalli Latex

This protocol describes a general method for the isolation of euphol, which often involves the formation of this compound as an intermediate.[4][5]

Figure 2: General workflow for the isolation of euphol.

Protocol:

-

Extraction: The latex of Euphorbia tirucalli is collected and extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.[13]

-

Acetylation: The crude extract is treated with acetic anhydride in pyridine to convert the triterpene alcohols, including euphol, into their corresponding acetate esters.

-

Chromatographic Separation: The resulting mixture of acetates is subjected to column chromatography on silica gel. Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) allows for the separation of this compound from other components.

-

Deacetylation (Saponification): The purified this compound fraction is treated with a base (e.g., potassium hydroxide in methanol) to hydrolyze the acetate group, yielding pure euphol.

-

Purification: The resulting euphol is further purified by recrystallization from a suitable solvent.

Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.[14]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., euphol) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Analysis of ERK1/2 Phosphorylation by Western Blotting

This protocol is used to assess the effect of euphol on the activation of the ERK signaling pathway.[15][16]

References

- 1. scielo.br [scielo.br]

- 2. toku-e.com [toku-e.com]

- 3. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preventive and therapeutic euphol treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Solubility of euphol acetate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of euphol acetate in various solvents. Due to the limited availability of public quantitative data, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility, which can be adapted for specific laboratory settings.

Introduction to this compound

This compound is a tetracyclic triterpenoid acetate that has garnered interest in the scientific community for its potential biological activities. Understanding its solubility is a critical first step in the formulation of delivery systems for research and therapeutic applications. The molecular structure of this compound significantly influences its solubility profile, generally favoring organic solvents.

Qualitative Solubility of this compound

Based on available technical data sheets, this compound is qualitatively described as soluble in several common organic solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1][2] |

| Methanol | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1][2] |

| Dimethyl sulfoxide (DMSO) | Soluble[1][2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which it is soluble.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the quantitative solubility of this compound using the widely accepted shake-flask method. This protocol is a general guideline and may require optimization for specific experimental conditions.

3.1. Principle

The shake-flask method involves adding an excess amount of the solid compound (this compound) to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of this compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Solvents of interest (e.g., ethanol, methanol, DMF, DMSO), HPLC grade

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

HPLC column suitable for triterpenoid analysis (e.g., C18)

-

Mobile phase for HPLC

-

Standard laboratory glassware

3.3. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a series of vials containing a known volume of each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid phase, centrifuge the samples at a high speed.

-

Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples and the standard solutions into the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the solubility of this compound in each solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the determination of this compound solubility.

4.2. Logical Relationship of Factors Influencing Solubility

This diagram outlines the logical relationships between the physicochemical properties of this compound and the solvent, which collectively determine its solubility.

Caption: Factors influencing the solubility of this compound.

References

CAS number and molecular weight of euphol acetate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of euphol acetate, a naturally occurring triterpenoid, and its parent compound, euphol. This document consolidates key chemical data, experimental protocols for evaluating its biological activity, and a review of its known mechanisms of action, with a focus on its potential in drug discovery and development.

Core Chemical and Physical Data

This compound is a tetracyclic triterpene acetate isolated from various plant species, notably from the genus Euphorbia. While much of the biological research has been conducted on its deacetylated form, euphol, the acetate ester serves as a valuable chemical entity for study.

| Parameter | Value | Reference |

| CAS Number | 13879-04-4 | Not Available |

| Molecular Formula | C₃₂H₅₂O₂ | Not Available |

| Molecular Weight | 468.75 g/mol | Not Available |

| Appearance | Cream solid | Not Available |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | Not Available |

Biological Activities and Mechanisms of Action

Research has primarily focused on the biological activities of euphol, the parent alcohol of this compound. These activities are predominantly centered around its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Euphol has demonstrated significant anti-inflammatory effects in various experimental models. Its mechanism of action is multifaceted and involves the modulation of key inflammatory signaling pathways.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Euphol has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Additionally, euphol has been reported to modulate the Protein Kinase C (PKC) and Extracellular Signal-regulated Kinase (ERK) 1/2 signaling pathway . By reducing the activation of PKC and ERK1/2, euphol can further attenuate the inflammatory response.

Anti-cancer Activity

Euphol has exhibited cytotoxic effects against a range of cancer cell lines. Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of signaling pathways involved in cell survival and proliferation.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key target of euphol in cancer cells. Euphol induces the segregation of TGF-β receptors into lipid rafts within the cell membrane. This relocalization leads to the degradation of the receptors, thereby attenuating TGF-β-mediated signaling. The downstream consequence is the inhibition of Smad2 phosphorylation and the suppression of transcriptional responses that promote tumor progression.[1]

Furthermore, euphol's influence on the ERK1/2 signaling pathway also plays a role in its anti-cancer effects. In some cancer cell lines, euphol-induced apoptosis is associated with the modulation of ERK1/2 signaling.[2]

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activities of euphol and its derivatives.

Cytotoxicity Assays (MTS and MTT)

These colorimetric assays are used to determine the cytotoxic effects of a compound on cultured cells.

-

Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or euphol for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for a period that allows for the development of the colored product.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Western Blot Analysis for Signaling Pathway Components

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

General Protocol:

-

Treat cells with the test compound and/or a signaling pathway activator.

-

Lyse the cells to extract the total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, phospho-Smad2, total Smad2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the gene expression of specific targets.

-

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.

-

General Protocol:

-

Treat cells with the test compound.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform PCR using primers specific for the target gene (e.g., genes regulated by NF-κB or TGF-β) and a housekeeping gene for normalization.

-

Analyze the PCR products by gel electrophoresis or by real-time PCR.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by euphol and a general experimental workflow for its evaluation.

Caption: Euphol's Inhibition of the NF-κB Signaling Pathway.

References

- 1. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of scientific literature on euphol acetate.

An In-depth Technical Guide to the Scientific Literature on Euphol Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the existing scientific literature on this compound and its more extensively studied parent compound, euphol. While research specifically focused on this compound is limited, this document summarizes the available data on its biological activities. Due to the scarcity of information on the acetylated form, a significant portion of this guide is dedicated to a detailed examination of euphol, a tetracyclic triterpene alcohol with well-documented anti-inflammatory and anticancer properties. This guide presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex signaling pathways and workflows to serve as a vital resource for researchers in pharmacology and drug development.

Part 1: Scientific Literature Review of this compound

The body of scientific work dedicated exclusively to this compound is sparse. It is most frequently referenced during its isolation from plant sources, particularly from the latex of various Euphorbia species, where it often serves as a precursor for the study of euphol.[1][2][3]

Chemical and Physical Properties

| Property | Description | Reference(s) |

| Molecular Formula | C₃₂H₅₂O₂ | [4] |

| Molecular Weight | 468.8 g/mol | [4] |

| Appearance | Cream-colored solid | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [4] |

| Natural Sources | Latex of Euphorbia species, including Euphorbia broteri | [4][5] |

Documented Biological Activities of this compound

The known biological activities of this compound are confined to a few specific areas of research.

This compound has been identified as an inhibitor of OATP1B1 and OATP1B3, which are crucial for drug transport in the liver.[6]

Table 1: The Effect of this compound on OATP-Mediated Cellular Uptake

| Compound | Concentration | Transporter | Reduction in Uptake (% of control) | Cell Line |

| This compound | 10 µM | OATP1B1 | 29.2% | CHO |

| This compound | 10 µM | OATP1B3 | 40.2% | CHO |

Research has shown that this compound possesses molluscicidal properties, demonstrating activity against the snail Biomphalaria glabrata, an intermediate host for schistosomiasis.[6]

Table 2: The Molluscicidal Activity of this compound

| Compound | Concentration (µg/ml) | Target Organism | Mortality Rate |

| This compound | 50 | B. glabrata | 40% |

| This compound | 100 | B. glabrata | 40% |

Experimental Protocols for this compound

The existing literature lacks detailed, standalone experimental protocols for the biological assessment of this compound, as the available data originates from broader screening studies.

Part 2: A Comprehensive Scientific Review of Euphol

Given the limited research on this compound, this section provides an in-depth analysis of its parent compound, euphol. Euphol is a major bioactive constituent of the sap of Euphorbia tirucalli and has been the subject of extensive investigation.[1][7][8]

Overview of Euphol's Bioactivities

Euphol is a tetracyclic triterpene alcohol recognized for its diverse pharmacological effects, including anti-inflammatory, anticancer, antiviral, and analgesic activities.[1][7]

Anti-inflammatory Properties of Euphol

Euphol has demonstrated considerable anti-inflammatory effects in several preclinical models.

In mouse models, euphol effectively suppresses inflammation induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).[9]

Table 3: Anti-inflammatory Efficacy of Euphol Against TPA-Induced Inflammation

| Compound | Dose | Animal Model | Outcome |

| Euphol | 0.2–1.0 mg/ear | ICR Mice | 50% inhibition of TPA-induced inflammation |

Oral delivery of euphol has been shown to alleviate symptoms in a dextran sulfate sodium (DSS)-induced mouse model of colitis.[10]

Table 4: The Effects of Euphol on DSS-Induced Colitis in Mice

| Compound | Dose (mg/kg, p.o.) | Treatment Schedule | Key Observations |

| Euphol | 30 | Twice daily for 7 days (preventive) | Reduced Disease Activity Index (DAI), prevented weight loss and colon shortening, and decreased macroscopic colon damage. |

| Euphol | 30 | Twice daily from day 3 to 7 (therapeutic) | Improved DAI score and reduced body weight loss. |

Euphol exerts its anti-inflammatory effects by modulating multiple signaling cascades:

-

NF-κB Inhibition : It inhibits the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.[7][10] This leads to a reduction in the expression of pro-inflammatory cytokines.

-

Cytokine and Chemokine Modulation : In the DSS colitis model, euphol significantly lowers the mRNA levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, and the chemokine CXCL1/KC.[10]

-

PKC/ERK1/2 Signaling Inhibition : The anti-inflammatory action of euphol in skin inflammation is linked to the inhibition of the Protein Kinase C (PKC) and Extracellular Signal-regulated Kinase (ERK) 1/2 pathway.[5]

-

Downregulation of Adhesion Molecules and Other Mediators : Euphol also decreases the expression of selectins, integrins, nitric oxide synthase-2 (NOS2), and vascular endothelial growth factor (VEGF) in inflamed colonic tissue.[10]

Caption: Euphol's anti-inflammatory mechanism in colitis.

Anticancer Properties of Euphol

Euphol has shown potent cytotoxic activity against a broad array of human cancer cell lines.[1][2][8][11]

A comprehensive screening of euphol against 73 human cancer cell lines demonstrated its wide-ranging anticancer potential.[1][2][11]

Table 5: In Vitro Cytotoxic Activity of Euphol Against a Panel of Human Cancer Cell Lines

| Cancer Type | Representative Cell Lines | IC₅₀ Range (µM) |

| Pancreatic Carcinoma | Panc-1, Mia-Pa-Ca-2 | 6.84 (average) |

| Esophageal Squamous Cell Carcinoma | - | 11.08 (average) |

| Prostate Cancer | - | - |

| Melanoma | - | - |

| Colon Cancer | - | - |

| Glioma | U87-MG, U373, U251, GAMG, SW1088, SW1783, SNB19, RES186 | 8.47–34.41 |

| Overall Range | 73 cell lines | 1.41–38.89 |

This data is a compilation from multiple referenced studies.[1][2][8][11]

In pancreatic cancer cells, euphol has been observed to:

-

Inhibit cell proliferation in a dose-dependent fashion.[1][2]

-

Reduce colony formation in soft agar, indicating an effect on anchorage-independent growth.[1][2]

Euphol's anticancer effects are attributed to its ability to modulate critical signaling pathways that govern cell fate.

-

Apoptosis Induction : In human gastric cancer cells, euphol triggers apoptosis by increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2.[12] This shift disrupts mitochondrial integrity and activates caspase-3.[12]

-

ERK1/2 Signaling Modulation : The pro-apoptotic activity of euphol in gastric cancer is mediated through the activation of the ERK1/2 signaling pathway.[12]

-

Autophagy Induction : In glioblastoma cells, euphol promotes autophagy-associated cell death, characterized by an increase in LC3-II expression and the formation of acidic vesicular organelles.[13]

-

Synergy with Chemotherapeutics : Euphol acts synergistically with conventional chemotherapy drugs, including gemcitabine in pancreatic cancer and paclitaxel in esophageal cancer.[1][2][11] It also enhances the efficacy of temozolomide in glioblastoma cells.[13]

Caption: Signaling pathways in euphol-induced cancer cell death.

Key Experimental Protocols for Euphol

The following section outlines the methodologies employed in significant studies on euphol.

-

MTS Assay Protocol :

-

Plate human cancer cells in 96-well plates.

-

Treat the cells with a range of euphol concentrations for a defined period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate.

-

Measure absorbance at a specific wavelength (e.g., 490 nm) to quantify cell viability and calculate the IC₅₀ value.[2][8]

-

-

BrdU Incorporation Assay Protocol for Proliferation :

-

Seed and treat pancreatic cancer cells with euphol in 96-well plates.

-

Add BrdU (5-bromo-2'-deoxyuridine) to the wells for incorporation into the DNA of dividing cells.

-

Fix the cells and add a peroxidase-conjugated anti-BrdU antibody.

-

Add a substrate and measure the resulting color change to quantify cell proliferation.[1][2]

-

-

Grow cancer cells to a confluent monolayer.

-

Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash to remove detached cells and add medium containing euphol.

-

Capture images of the wound at various time points (e.g., 0, 24, 48, 72 hours).

-

Measure the rate of wound closure to determine cell motility.[2]

-

Prepare a base layer of soft agar in a 6-well plate.

-

Suspend cancer cells in a top layer of soft agar with euphol and overlay it on the base.

-

Incubate for an extended duration (e.g., 20 days).

-

Stain the resulting colonies with crystal violet and count them.[2]

-

Use ICR mice for the study.

-

Apply TPA (1.7 nmol in acetone) to the right ear.

-

Topically apply euphol in a suitable vehicle approximately 30 minutes before each TPA treatment.

-

Measure ear thickness before and 6 hours after TPA application to quantify edema.[9]

-

Administer DSS to mice in their drinking water for 5 days, followed by 2 days of regular water.

-

Administer euphol (e.g., 30 mg/kg) or a vehicle orally by gavage twice daily.

-

Monitor the Disease Activity Index (DAI), body weight, and colon length.

Caption: Workflow for the DSS-induced colitis model.

Conclusion and Future Directions

The current scientific literature provides limited insight into the biological activities of this compound, with research primarily focused on its role as an OATP inhibitor and a molluscicidal agent. In stark contrast, its parent compound, euphol, has been extensively investigated, revealing significant anti-inflammatory and anticancer potential through the modulation of key cellular signaling pathways.